5-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole
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Overview
Description
5-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of pyrazole, pyrrole, and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the nitro group: Nitration of the pyrazole ring is carried out using a mixture of concentrated nitric and sulfuric acids.
Formation of the oxadiazole ring: This involves the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under dehydrating conditions.
Coupling reactions: The final step involves coupling the pyrazole and oxadiazole rings with a propyl linker and a pyrrole ring, typically using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The hydrogen atoms on the pyrazole and pyrrole rings can be substituted with various electrophiles under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Cyclization: Dehydrating agents like phosphorus oxychloride or polyphosphoric acid.
Major Products
Reduction: 5-[3-(4-amino-1H-pyrazol-1-yl)propyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound can be used in the design of novel materials with specific electronic, optical, or mechanical properties.
Biological Studies: It can serve as a probe to study various biological processes and pathways due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Another compound with a pyrazole ring and nitro groups, known for its energetic properties.
Imidazole-containing compounds: These compounds share similar heterocyclic structures and are known for their broad range of biological activities.
Uniqueness
5-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole is unique due to the combination of pyrazole, pyrrole, and oxadiazole rings in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H16N6O3 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
5-[3-(4-nitropyrazol-1-yl)propyl]-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H16N6O3/c25-24(26)16-12-19-23(13-16)11-3-4-17-20-18(21-27-17)14-5-7-15(8-6-14)22-9-1-2-10-22/h1-2,5-10,12-13H,3-4,11H2 |
InChI Key |
RDGMOZVHQZIRFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)CCCN4C=C(C=N4)[N+](=O)[O-] |
Origin of Product |
United States |
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